2-methyl-N-{2-[(4-methylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide
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Overview
Description
2-methyl-N-{2-[(4-methylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
The synthesis of 2-methyl-N-{2-[(4-methylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Introduction of Sulfanyl Group: The sulfanyl group is introduced by reacting the benzothiazole core with 4-methylbenzyl chloride in the presence of a base such as sodium hydride.
Formation of Benzamide: The final step involves the reaction of the intermediate with 2-methylbenzoyl chloride to form the desired benzamide compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2-methyl-N-{2-[(4-methylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-methyl-N-{2-[(4-methylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-methyl-N-{2-[(4-methylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anticancer effects .
Comparison with Similar Compounds
2-methyl-N-{2-[(4-methylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide can be compared with other benzothiazole derivatives, such as:
2-aminobenzothiazole: Known for its antimicrobial properties.
6-nitrobenzothiazole: Studied for its anticancer activity.
2-mercaptobenzothiazole: Used as a vulcanization accelerator in the rubber industry.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and chemical reactivity compared to other benzothiazole derivatives.
Properties
Molecular Formula |
C23H20N2OS2 |
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Molecular Weight |
404.6 g/mol |
IUPAC Name |
2-methyl-N-[2-[(4-methylphenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]benzamide |
InChI |
InChI=1S/C23H20N2OS2/c1-15-7-9-17(10-8-15)14-27-23-25-20-12-11-18(13-21(20)28-23)24-22(26)19-6-4-3-5-16(19)2/h3-13H,14H2,1-2H3,(H,24,26) |
InChI Key |
HCFKEHIMKULNRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=CC=C4C |
Origin of Product |
United States |
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